2-Cyclopropyl-6-methylisonicotinonitrile
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Overview
Description
2-Cyclopropyl-6-methylisonicotinonitrile is a chemical compound with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to an isonicotinonitrile core. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methylisonicotinonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-6-methylisonicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyclopropyl-6-methylisonicotinonitrile include:
- 2-Cyclopropyl-4-methylisonicotinonitrile
- 2-Cyclopropyl-6-ethylisonicotinonitrile
- 2-Cyclopropyl-6-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the cyclopropyl and methyl groups on the isonicotinonitrile core provides unique steric and electronic properties that can affect its interactions with other molecules .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-cyclopropyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-7-4-8(6-11)5-10(12-7)9-2-3-9/h4-5,9H,2-3H2,1H3 |
InChI Key |
GUJJOEUPZGRYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CC2)C#N |
Origin of Product |
United States |
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